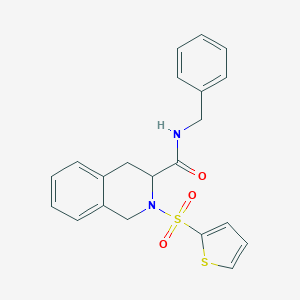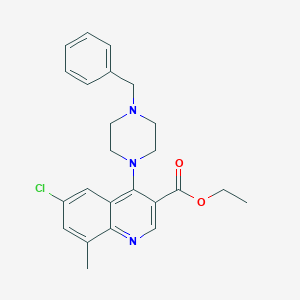![molecular formula C20H17NO4S2 B284895 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide, also known as ION, is a synthetic compound that has gained significant attention in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. The selective inhibition of CA IX by ION has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.
作用机制
4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide binds to the active site of CA IX and inhibits its catalytic activity. CA IX is overexpressed in hypoxic regions of tumors and plays a crucial role in maintaining the pH balance in cancer cells. By inhibiting CA IX, 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide disrupts the pH regulation and leads to the accumulation of acidic metabolites, which can induce cell death and reduce tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has a significant impact on the biochemical and physiological processes of cancer cells. It induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and enhances the efficacy of chemotherapy. 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has also been shown to reduce the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in tumor progression and metastasis.
实验室实验的优点和局限性
One of the major advantages of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is its selectivity towards CA IX, which makes it a potential therapeutic agent for cancer treatment. However, the limitations of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide include its low solubility in water and the potential for off-target effects. Further studies are needed to optimize the formulation and delivery of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide to improve its efficacy and reduce its toxicity.
未来方向
The potential applications of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide in cancer therapy are vast, and several future directions can be explored. These include the development of combination therapies with other chemotherapy agents, the use of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide as a diagnostic tool for imaging hypoxic regions of tumors, and the investigation of its potential use in other diseases such as glaucoma and osteoporosis. Further studies are needed to elucidate the mechanism of action of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide and to optimize its pharmacokinetics and pharmacodynamics for clinical use.
Conclusion:
In conclusion, 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a promising compound that has shown significant potential in cancer therapy. Its unique structure and mechanism of action make it an attractive target for scientific research, and its selectivity towards CA IX makes it a potential therapeutic agent for cancer treatment. Further studies are needed to optimize its formulation and delivery, as well as to explore its potential applications in other areas of medicine.
合成方法
The synthesis of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-hydroxy-1,4-naphthoquinone with 2-aminothiophenol, followed by the addition of isopropylamine and benzenesulfonyl chloride. The final product is obtained after purification and characterization by various spectroscopic techniques.
科学研究应用
The unique structure and mechanism of action of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide have made it an attractive target for scientific research. It has been extensively studied for its potential use in cancer therapy, as well as in other areas such as imaging and diagnostics. The ability of 4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide to selectively target CA IX has been shown to reduce tumor growth and enhance the effectiveness of chemotherapy in preclinical models.
属性
分子式 |
C20H17NO4S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H17NO4S2/c1-12(2)13-7-9-14(10-8-13)27(23,24)21-17-11-18-19(25-20(22)26-18)16-6-4-3-5-15(16)17/h3-12,21H,1-2H3 |
InChI 键 |
RTVLAZQWAHSVHJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)
![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)


![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

